molecular formula C24H28F3N3O B2472201 N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 922016-42-0

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2472201
CAS No.: 922016-42-0
M. Wt: 431.503
InChI Key: UXLVFOMFPHRELX-UHFFFAOYSA-N
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Description

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the 3-position of the benzamide core. The compound’s unique structure includes a substituted ethyl linker bearing both a 1-methylindolin-5-yl moiety and a piperidin-1-yl group.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28F3N3O/c1-29-13-10-18-14-17(8-9-21(18)29)22(30-11-3-2-4-12-30)16-28-23(31)19-6-5-7-20(15-19)24(25,26)27/h5-9,14-15,22H,2-4,10-13,16H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLVFOMFPHRELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula and weight:

  • Molecular Formula : C25H32N4O2
  • Molecular Weight : 452.62 g/mol

The structure features an indoline moiety linked to a piperidine ring and a trifluoromethyl-substituted benzamide, which may influence its interactions with biological targets.

1. Pharmacological Potential

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, particularly in neuropharmacology and cancer research. The indole structure is known for its role in serotonin receptor modulation, while the piperidine component may enhance interactions with various biological targets.

The biological activity of this compound may be attributed to several mechanisms:

  • Receptor Modulation : The indoline structure suggests potential interactions with serotonin receptors, which are critical in mood regulation and anxiety disorders.
  • Enzyme Inhibition : Preliminary studies suggest that the compound could act as an inhibitor of certain enzymes involved in neurological disorders, enhancing its therapeutic potential.

1. Antiviral Activity

A study on structurally related compounds demonstrated significant antiviral activity against influenza A viruses. For instance, a related compound displayed an EC50 value of 3.04 μM against H5N1 pseudovirus, indicating that modifications in the piperidine and amide regions can significantly affect antiviral potency .

2. Neuropharmacological Effects

Research has indicated that compounds similar to this compound exhibit neuropharmacological effects. For example, one study highlighted a related benzamide's antidepressant-like effects in mouse models, suggesting that modifications in the chemical structure can lead to varying pharmacological profiles .

Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralSignificant inhibition of influenza A virus strains with EC50 values < 3 μM
NeuropharmacologicalPotential antidepressant effects observed in animal models
Enzyme InhibitionPossible inhibition of key enzymes involved in neurological disorders

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally analogous benzamide derivatives, highlighting key structural differences, molecular weights, and applications.

Compound Name Structural Features Molecular Weight Application/Use Reference
N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)-3-(trifluoromethyl)benzamide - 3-(trifluoromethyl)benzamide core
- Ethyl linker with 1-methylindolin-5-yl and piperidin-1-yl groups
Not provided Hypothesized kinase or receptor modulation (structural analogy to FLT3 inhibitors)
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) - 2-(trifluoromethyl)benzamide core
- 3-(1-methylethoxy)phenyl substituent
Not provided Agricultural fungicide
N-(4-((2-(Acetamidomethyl)piperidin-1-yl)sulfonyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (2e) - Pyrazole-carboxamide core
- Piperidin-sulfonyl-phenyl substituent
446.0 [M+1] Non-nucleoside inhibitor of measles virus RNA polymerase
TP V (N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-trifluoromethyl-3-hydroxybenzamide) - Dual trifluoromethyl groups
- Pyridinyl-ethyl linker
Not provided Suspected pesticide metabolite or degradation product
N,N-Dimethyl-4-[6-(4-methyl-piperazin-1-yl)-5-trifluoromethyl-pyridin-3-yl]-benzamide - Pyridinyl-benzamide core
- Methyl-piperazine substituent
Not provided Synthetic intermediate for pharmaceutical research

Key Structural and Functional Insights:

Core Modifications :

  • The target compound’s 3-(trifluoromethyl)benzamide core aligns with compounds like flutolanil and TP V. However, substituents on the benzamide ring (e.g., position of -CF₃) significantly alter bioactivity. For example, flutolanil’s 2-CF₃ group correlates with fungicidal activity, whereas 3-CF₃ derivatives (like the target) may favor interactions with mammalian targets .
  • The 1-methylindolin-5-yl group distinguishes the target compound from simpler aryl or heteroaryl substituents (e.g., pyridinyl in TP V or phenyl in flutolanil). Indoline’s bicyclic structure may enhance binding to hydrophobic pockets in enzymes or receptors .

This contrasts with the sulfonyl-phenyl linkers in ’s pyrazole-carboxamide inhibitors, which prioritize rigidity for viral polymerase inhibition . Piperidin-1-yl vs.

Molecular Weight and Bioactivity :

  • While the target compound’s molecular weight is unspecified, analogs in range from 446.0 to 517.1 Da. Higher molecular weights (e.g., >500 Da) may limit oral bioavailability, a critical consideration for drug development .

Functional Applications: Antiviral vs. Pesticide Activity: ’s pyrazole-carboxamides target viral polymerases, whereas flutolanil () is a fungicide.

Research Findings and Contradictions

  • Synthetic Challenges : describes benzamide synthesis via acyl chloride coupling, a method likely applicable to the target compound. However, the indoline and piperidine substituents may necessitate specialized protecting groups or stepwise reactions .
  • Purity and Stability : ’s compounds achieved >95% purity via LC-MS, suggesting that the target compound’s structural complexity could require advanced purification techniques .
  • Contradictory Applications : While some benzamides are pesticides (), others (e.g., ) are antivirals. The target compound’s biological role remains ambiguous without explicit data.

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